

Spectroscopic data of 4-Phenylpyridin-2-ol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

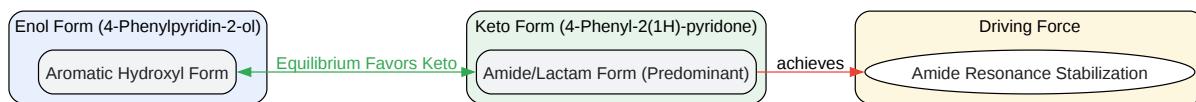
Compound Name: 4-Phenylpyridin-2-ol

Cat. No.: B107995

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **4-Phenylpyridin-2-ol**

Authored by a Senior Application Scientist


This guide provides a comprehensive analysis of the key spectroscopic data for **4-phenylpyridin-2-ol**, a molecule of significant interest in medicinal chemistry and materials science. As a substituted 2-hydroxypyridine, its structural elucidation is profoundly influenced by the well-established phenomenon of keto-enol tautomerism. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, interpreting the spectral features in the context of its predominant tautomeric form, 4-phenyl-2(1H)-pyridone.

The insights presented herein are grounded in fundamental spectroscopic principles and validated through data from authoritative sources, providing researchers and drug development professionals with a reliable reference for the characterization of this and related compounds.

The Critical Role of Tautomerism in 4-Phenylpyridin-2-ol

Before delving into the specific spectral data, it is imperative to address the tautomeric equilibrium that governs the structure of **4-phenylpyridin-2-ol**. 2-Hydroxypyridine derivatives exist in a dynamic equilibrium between the enol (pyridin-2-ol) and the keto (2-pyridone) forms. For most 2-hydroxypyridines, the equilibrium overwhelmingly favors the 2-pyridone tautomer

due to the greater stability of the amide resonance within the pyridone ring. This preference is a critical factor in interpreting all subsequent spectroscopic data.

[Click to download full resolution via product page](#)

Figure 1: Tautomeric equilibrium of **4-phenylpyridin-2-ol**, highlighting the predominance of the 2-pyridone form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-phenyl-2(1H)-pyridone, both ^1H and ^{13}C NMR provide definitive evidence for the predominance of the keto tautomer.

^1H NMR Spectroscopy

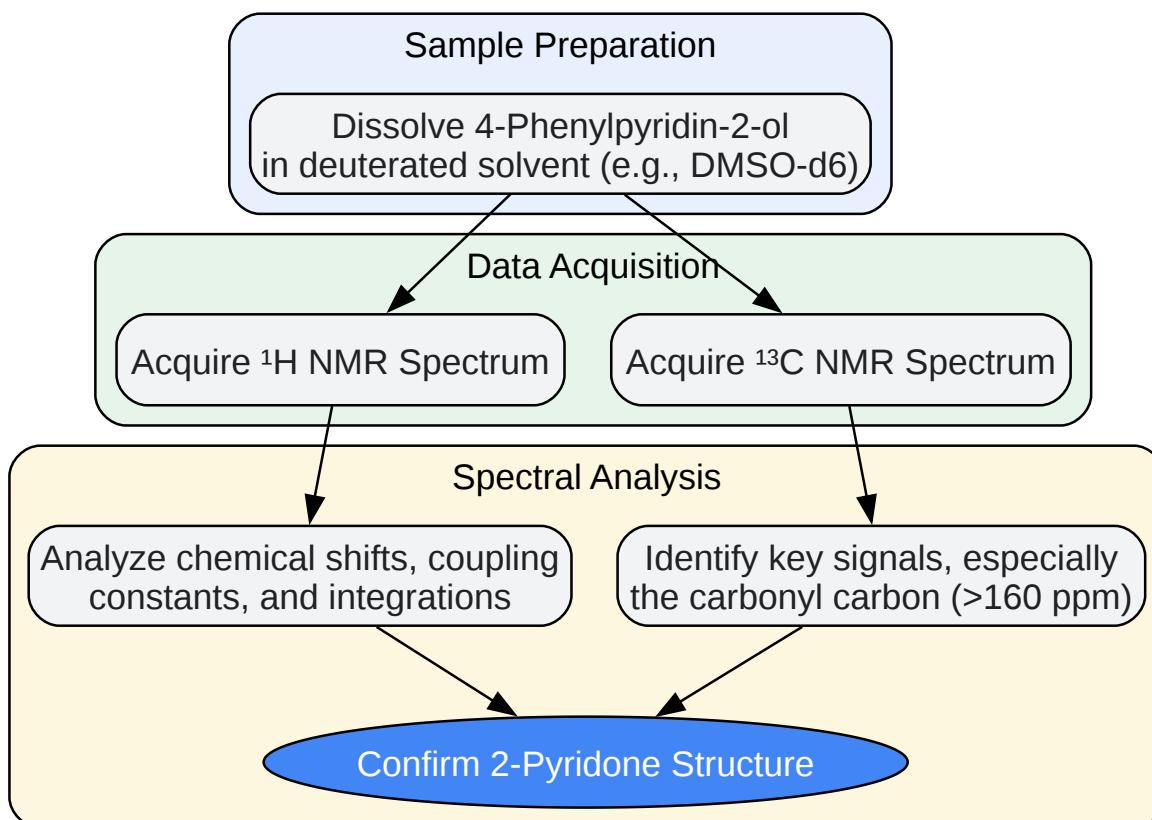
The proton NMR spectrum of 4-phenyl-2(1H)-pyridone is characterized by distinct signals for the protons on both the pyridone and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the anisotropic effects of the aromatic systems.

Table 1: Representative ^1H NMR Data for 4-Phenyl-2(1H)-pyridone

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~6.3	d	~1.5
H-5	~6.7	dd	~7.0, 2.5
H-6	~7.5	d	~7.0
Phenyl H (ortho)	~7.6	m	-
Phenyl H (meta, para)	~7.4	m	-
N-H	>11.0 (broad)	br s	-

Note: Exact chemical shifts can vary depending on the solvent and concentration.

The downfield shift of the N-H proton to >11.0 ppm is a hallmark of the 2-pyridone structure, indicative of a proton attached to a nitrogen within a conjugated amide system. The coupling patterns of the pyridone ring protons (H-3, H-5, H-6) are consistent with the proposed substitution pattern.


¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides unequivocal evidence for the 2-pyridone tautomer through the presence of a signal corresponding to a carbonyl carbon.

Table 2: Representative ¹³C NMR Data for 4-Phenyl-2(1H)-pyridone

Carbon Assignment	Chemical Shift (δ , ppm)
C-2 (C=O)	>160
C-3	~105
C-4	~145-150
C-5	~120
C-6	~135-140
Phenyl C (ipso)	~130-135
Phenyl C	~125-130

The key diagnostic signal is the peak for C-2, which appears significantly downfield (>160 ppm), a region characteristic of carbonyl carbons. The presence of this signal virtually excludes the enol tautomer, which would instead show a signal for an oxygen-bearing aromatic carbon (C-2) at a much more upfield position (typically ~150-155 ppm).

[Click to download full resolution via product page](#)

Figure 2: Workflow for NMR-based structural confirmation of the 4-phenyl-2(1H)-pyridone tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the presence of specific functional groups, making it an excellent tool for differentiating between the enol and keto tautomers.

Table 3: Key IR Absorption Bands for 4-Phenyl-2(1H)-pyridone

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3200-2800 (broad)	Medium
C-H Stretch (Aromatic)	3100-3000	Medium
C=O Stretch (Amide)	~1660-1680	Strong
C=C Stretch (Ring)	~1600, ~1550	Medium-Strong

The most telling absorption is the strong band in the region of 1660-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of a cyclic amide (lactam). The absence of a sharp O-H stretching band around 3500-3600 cm⁻¹ further corroborates the absence of a significant population of the enol form. The broad absorption observed between 3200-2800 cm⁻¹ is typical for the N-H stretch of a hydrogen-bonded amide in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte. For **4-phenylpyridin-2-ol**, the molecular ion peak will confirm the elemental composition.

Expected Mass Spectrometric Data:

- Molecular Formula: C₁₁H₉NO
- Molecular Weight: 171.07 g/mol
- Expected [M+H]⁺: 172.0757 (in high-resolution MS)

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 171. Fragmentation patterns would likely involve the loss of CO (m/z = 143) from the pyridone ring, followed by further fragmentation of the resulting phenylpyridine radical cation. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z = 172 would be the predominant ion observed in positive ion mode.

Conclusion

The combined spectroscopic evidence from NMR, IR, and MS analyses conclusively demonstrates that **4-phenylpyridin-2-ol** exists almost exclusively as its 4-phenyl-2(1H)-pyridone tautomer in common solvents and in the solid state. The key diagnostic features are the carbonyl signal (>160 ppm) in the ¹³C NMR spectrum, the strong C=O stretching band (~1670 cm⁻¹) in the IR spectrum, and the downfield N-H proton signal (>11 ppm) in the ¹H NMR spectrum. This comprehensive understanding is vital for any researcher working on the synthesis, modification, or biological evaluation of this important chemical scaffold.

- To cite this document: BenchChem. [Spectroscopic data of 4-Phenylpyridin-2-ol (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107995#spectroscopic-data-of-4-phenylpyridin-2-ol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com